4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]
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Overview
Description
4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two chromene groups, each containing diethylamino and carbonitrile functionalities. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-benzene-1,4-dicarbaldehyde with 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and carbonitrile groups can interact with various enzymes and receptors, modulating their activity. Additionally, the chromene moiety can participate in electron transfer processes, contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-benzene-1,4-diylbis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile): Shares a similar benzene core but with different substituents, leading to distinct chemical properties.
4,4’-benzene-1,4-diylbis(2-cyanoprop-2-enethioamide): Another compound with a benzene core and different functional groups, used in various chemical transformations.
Uniqueness
4,4’-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile] is unique due to its combination of diethylamino and carbonitrile groups attached to the chromene moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C34H30N4O4 |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
4-[4-[3-cyano-7-(diethylamino)-2-oxochromen-4-yl]phenyl]-7-(diethylamino)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C34H30N4O4/c1-5-37(6-2)23-13-15-25-29(17-23)41-33(39)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(38(7-3)8-4)18-30(26)42-34(40)28(32)20-36/h9-18H,5-8H2,1-4H3 |
InChI Key |
LENXRMLSNIISGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)C4=C(C(=O)OC5=C4C=CC(=C5)N(CC)CC)C#N |
Origin of Product |
United States |
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